molecular formula C8H10BrNO3S B13314311 3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide

3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B13314311
M. Wt: 280.14 g/mol
InChI Key: KPKGHFFEENLYFR-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO3S It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of 3-methoxyaniline to introduce the bromine atom at the desired position. This is followed by the sulfonation of the brominated intermediate to introduce the sulfonamide group. The final step involves methylation to obtain the target compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, sulfuric acid for sulfonation, and methyl iodide for methylation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Sulfonic acids.

    Reduction: Sulfinamides.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the bromine and methoxy groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxy-N-methylbenzene-1-sulfonamide
  • 1-Bromo-3-methoxy-5-methylbenzene
  • 3-Bromo-1-methylbenzene

Uniqueness

3-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H10BrNO3S

Molecular Weight

280.14 g/mol

IUPAC Name

3-bromo-5-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C8H10BrNO3S/c1-10-14(11,12)8-4-6(9)3-7(5-8)13-2/h3-5,10H,1-2H3

InChI Key

KPKGHFFEENLYFR-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=CC(=C1)OC)Br

Origin of Product

United States

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